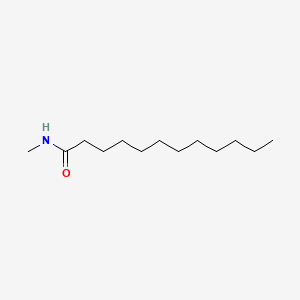

N-Methyldodecanamide

Overview

Description

N-Methyldodecanamide is a chemical compound with the molecular formula C13H27NO . It is also known by other names such as N-Methyllauramide and N-Dodecanoylmethylamine .

Molecular Structure Analysis

The molecular structure of N-Methyldodecanamide consists of a long carbon chain with a methyl group attached to an amide group . The InChIKey, a unique identifier for the compound, is APWSJINSLHHRPD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-Methyldodecanamide has a molecular weight of 213.36 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 10 .Scientific Research Applications

Pharmaceutical Applications

N-Methyldodecanamide: is a valuable building block in pharmaceutical science. Its structural motif, the amide group, is fundamental in the molecular structures of many drugs. The compound’s ability to form stable N-methyl amides makes it a crucial component in synthesizing various pharmaceuticals, especially where high atom economy is desired .

Organic Synthesis

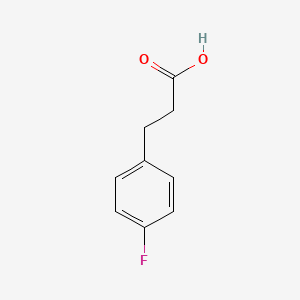

In organic chemistry, N-Methyldodecanamide serves as a reagent for the catalytic N-methyl amidation of carboxylic acids. This process is significant due to the volatile nature of methylamine, making the direct generation of N-methyl amides challenging. The compound facilitates an atom-economic protocol to prepare these motifs, which are essential in natural products and pharmaceuticals .

Material Science

The physical properties of N-Methyldodecanamide , such as its melting point ranging from 68.0 to 72.0 °C, make it suitable for applications in material science. It can be used in the development of specialty coatings and additives that require precise melting point control for optimal performance .

Chemical Research

N-Methyldodecanamide: is used in chemical research for studying thermodynamics and kinetics of reactions. Its well-defined physical and chemical properties allow researchers to use it as a standard or control in various experimental setups .

Analytical Chemistry

In analytical chemistry, N-Methyldodecanamide can be used as a calibration standard for mass spectrometry due to its stable molecular structure. This helps in the accurate determination of the mass-to-charge ratio of unknown compounds .

Solvent Applications

Due to its solubility in methanol, N-Methyldodecanamide can be used as a solvent or co-solvent in various organic reactions, particularly where polar aprotic solvents are required .

Surface Science

The compound’s solid state at room temperature and its ability to form a white to almost white powder or crystal make it useful in surface science. It can be applied in the study of surface coatings, adsorption, and lubrication processes .

Safety and Hazard Research

N-Methyldodecanamide: is also utilized in safety and hazard research. Its toxicity profile and safety data are essential for developing safety guidelines and handling procedures for chemicals with similar structures .

Mechanism of Action

Target of Action

N-Methyldodecanamide is an organic compound

Mode of Action

It is known that the compound has a special ammonia-like smell , suggesting it may interact with olfactory receptors, but this is purely speculative and requires further investigation.

Biochemical Pathways

The biochemical pathways affected by N-Methyldodecanamide are currently unknown. Given its potential as a surfactant and lubricant , it may interact with lipid membranes or other hydrophobic structures, but this is conjectural and needs to be confirmed by experimental studies.

Pharmacokinetics

It is soluble in methanol , suggesting it may have good bioavailability if administered orally.

Result of Action

As a potential surfactant and lubricant , it may reduce friction and improve the flow and processing properties of materials in various fields such as plastic processing, textiles, leather, metal processing, and coatings .

Action Environment

It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy

properties

IUPAC Name |

N-methyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSJINSLHHRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181964 | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27563-67-3 | |

| Record name | N-Methyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

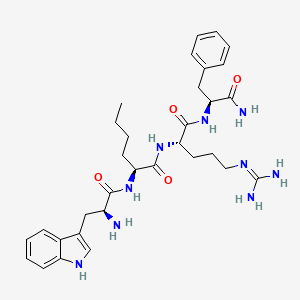

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Methyldodecanamide (NMEA-12) influence the viscosity of surfactant solutions containing cationic surfactants like CTAB?

A1: The addition of N-Methyldodecanamide (NMEA-12) to dilute solutions of hexadecyltrimethylammonium bromide (CTAB) leads to a significant increase in viscosity. [] This effect is attributed to the formation of wormlike micelles. NMEA-12, being a nonionic surfactant, can insert itself into the micelles formed by CTAB, a cationic surfactant. This insertion alters the packing parameter of the micelles, favoring their growth from spherical to elongated, wormlike structures. The entanglement of these wormlike micelles results in the observed increase in viscosity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)

![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)